Rocbrutinib

Catalog No.
S12860587
CAS No.
2485861-07-0
M.F
C42H51N9O5
M. Wt
761.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocbrutinib

CAS Number

2485861-07-0

Product Name

Rocbrutinib

IUPAC Name

N-[5-[[6-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-4-methyl-3-oxopyrazin-2-yl]amino]-2-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]phenyl]prop-2-enamide

Molecular Formula

C42H51N9O5

Molecular Weight

761.9 g/mol

InChI

InChI=1S/C42H51N9O5/c1-6-37(53)45-32-20-28(7-8-34(32)49-14-13-48(23-26(49)2)29-10-17-56-18-11-29)44-38-41(55)47(5)24-33(46-38)30-9-12-43-39(31(30)25-52)51-16-15-50-35(40(51)54)19-27-21-42(3,4)22-36(27)50/h6-9,12,19-20,24,26,29,52H,1,10-11,13-18,21-23,25H2,2-5H3,(H,44,46)(H,45,53)/t26-/m0/s1

InChI Key

OYJVFTNYBWVQHA-SANMLTNESA-N

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8

Isomeric SMILES

C[C@H]1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8

Rocbrutinib is a small molecule inhibitor specifically targeting Bruton's tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This compound has garnered attention in the field of oncology due to its potential therapeutic effects against various hematological malignancies, including chronic lymphocytic leukemia and marginal zone lymphoma. Rocbrutinib is characterized by its ability to inhibit the proliferation of malignant B cells by disrupting critical signaling pathways involved in cell survival and proliferation.

Rocbrutinib primarily participates in reactions typical of organic compounds, including:

  • Oxidation: Involves the conversion of functional groups to more oxidized states.
  • Reduction: Involves the reduction of functional groups to less oxidized states.
  • Substitution: Involves the replacement of one functional group with another.

The specific chemical structure of Rocbrutinib allows it to undergo various transformations, which can be influenced by the presence of different reagents and reaction conditions. The detailed mechanisms and pathways for these reactions are typically explored under controlled laboratory settings.

Rocbrutinib exhibits significant biological activity as a Bruton's tyrosine kinase inhibitor. Its mechanism of action involves:

  • Inhibition of B-cell receptor signaling: By blocking Bruton's tyrosine kinase, Rocbrutinib prevents the downstream signaling that leads to B-cell activation and proliferation.
  • Induction of apoptosis: The compound has been shown to restore apoptosis in certain lymphocyte populations, particularly in conditions where cell survival is abnormally enhanced.
  • Antitumor effects: Clinical studies indicate that Rocbrutinib can effectively reduce tumor burden in patients with relapsed or refractory marginal zone lymphoma and other B-cell malignancies .

The synthesis of Rocbrutinib involves multiple steps, typically starting from simpler organic precursors. While specific proprietary methods may not be fully disclosed, general synthetic routes include:

  • Formation of key intermediates: This may involve reactions such as coupling or cyclization.
  • Final coupling reactions: These are critical for assembling the complete molecular structure of Rocbrutinib.

The synthesis is optimized for scalability and purity, ensuring compliance with regulatory standards for pharmaceutical production .

Rocbrutinib is primarily applied in oncology for treating hematological cancers. Its applications include:

  • Treatment of chronic lymphocytic leukemia: As a targeted therapy, it offers a novel approach to managing this common type of leukemia.
  • Management of marginal zone lymphoma: Clinical trials have demonstrated its efficacy in patients with this specific malignancy.
  • Research tool: Rocbrutinib is also used in preclinical studies to explore B-cell signaling pathways and potential therapeutic strategies against other malignancies.

Interaction studies involving Rocbrutinib focus on its pharmacokinetics and pharmacodynamics. Key findings include:

  • Drug-drug interactions: Rocbrutinib may interact with other medications metabolized by similar pathways, necessitating careful consideration during combination therapies.
  • Biomarker studies: Research is ongoing to identify biomarkers that predict response to Rocbrutinib treatment, enhancing personalized medicine approaches for cancer therapy .

Rocbrutinib shares similarities with several other Bruton's tyrosine kinase inhibitors. A comparison highlights its unique properties:

Compound NameMechanism of ActionUnique Features
IbrutinibBruton's tyrosine kinase inhibitionFirst-in-class; broader activity but less specificity
AcalabrutinibSelective Bruton's tyrosine kinase inhibitorHigher selectivity for Bruton's tyrosine kinase
ZanubrutinibBruton's tyrosine kinase inhibitionEnhanced potency and selectivity compared to Ibrutinib

Rocbrutinib is distinguished by its high specificity for Bruton's tyrosine kinase without affecting other kinases involved in different signaling pathways, making it a targeted therapeutic option with potentially fewer off-target effects compared to its counterparts .

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

761.40131576 g/mol

Monoisotopic Mass

761.40131576 g/mol

Heavy Atom Count

56

UNII

KD68L3GRW2

Dates

Modify: 2024-08-10

Explore Compound Types